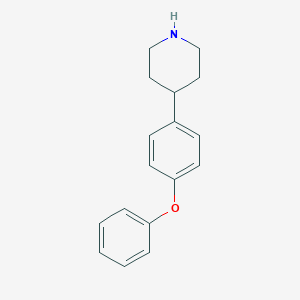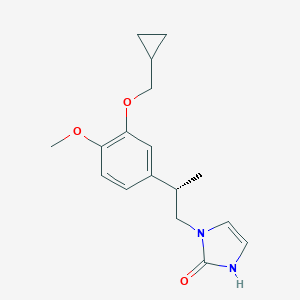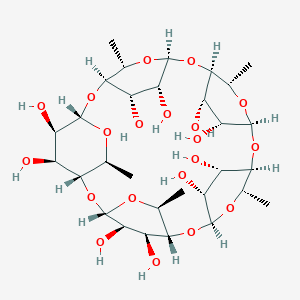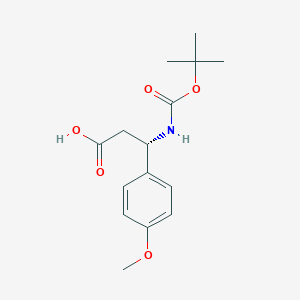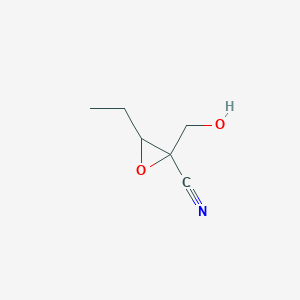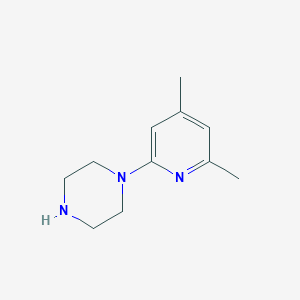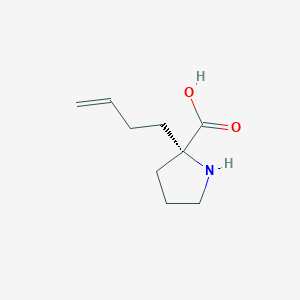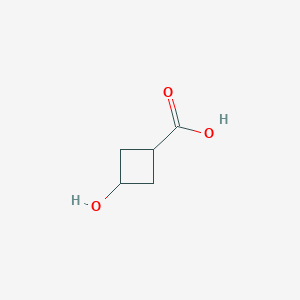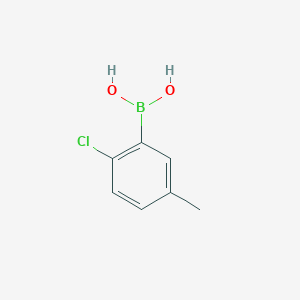
2-Chloro-5-methylphenylboronic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Chloro-5-methylphenylboronic acid and its derivatives involves multiple steps, including the use of palladium-catalyzed cross-coupling reactions. The synthesis pathway often starts with simpler boronic acids or boronate esters, which are then functionalized through various organic transformations. Key methods include the Suzuki-Miyaura cross-coupling, which is frequently employed to introduce the phenylboronic acid moiety into the compound (Ren Yuan-long, 2007).
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methylphenylboronic acid features a phenyl ring substituted with a chloro and a methyl group at the ortho and meta positions, respectively, relative to the boronic acid group. This configuration influences its reactivity and the formation of complexes with diols and polyols, as evidenced by studies on similar boronic acids (R. Pizer & C. Tihal, 1992).
Chemical Reactions and Properties
2-Chloro-5-methylphenylboronic acid participates in a variety of chemical reactions, leveraging the unique reactivity of the boronic acid group. It is involved in catalytic cycles of cross-coupling reactions, where it can form bonds with various organic moieties, including alkyl, alkenyl, and alkynyl groups. Its behavior in Rh(I)-catalyzed reactions with alkynes leading to indene derivatives showcases its versatility and reactivity (Masaki Miyamoto et al., 2008).
Applications De Recherche Scientifique
Specific Scientific Field: Organic Chemistry
2-Chloro-5-methylphenylboronic acid is used in the field of organic chemistry. It’s particularly used in Suzuki-Miyaura coupling reactions .
Summary of the Application
Suzuki-Miyaura (SM) cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Methods of Application or Experimental Procedures
In a typical Suzuki-Miyaura coupling reaction, an organoboron compound (like 2-Chloro-5-methylphenylboronic acid), a halide compound, and a palladium catalyst are combined in the presence of a base. The organoboron compound undergoes transmetalation with the palladium complex, which is then followed by reductive elimination to form the desired product .
Results or Outcomes Obtained
The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
Synthesis of Bioactive Compounds
2-Chloro-5-methylphenylboronic acid can be used in the synthesis of bioactive compounds. For example, it can be used in the synthesis of certain pharmaceuticals or drug candidates . The specific procedures and outcomes would depend on the particular synthesis pathway and the other reactants used.
Development of New Borane Reagents
Research has shown that boronic acids, including 2-Chloro-5-methylphenylboronic acid, can be used in the development of new borane reagents . These reagents can be used in a variety of chemical reactions, including addition reactions over unsaturated bonds .
Reactant for Boron-Heck Arylation
2-Chloro-5-methylphenylboronic acid can be used as a reactant in Boron-Heck arylation . This is a type of carbon-carbon bond-forming reaction that is used in the synthesis of complex organic molecules .
Synthesis of Bioactive Compounds
2-Chloro-5-methylphenylboronic acid can be used in the synthesis of bioactive compounds. For example, it can be used in the synthesis of certain pharmaceuticals or drug candidates . The specific procedures and outcomes would depend on the particular synthesis pathway and the other reactants used.
Development of New Borane Reagents
Research has shown that boronic acids, including 2-Chloro-5-methylphenylboronic acid, can be used in the development of new borane reagents . These reagents can be used in a variety of chemical reactions, including addition reactions over unsaturated bonds .
Reactant for Boron-Heck Arylation
2-Chloro-5-methylphenylboronic acid can be used as a reactant in Boron-Heck arylation . This is a type of carbon-carbon bond-forming reaction that is used in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
(2-chloro-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUXNVYJDBCLPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590374 | |
| Record name | (2-Chloro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylphenylboronic acid | |
CAS RN |
193353-35-4 | |
| Record name | (2-Chloro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-methylphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



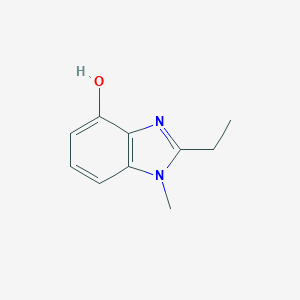
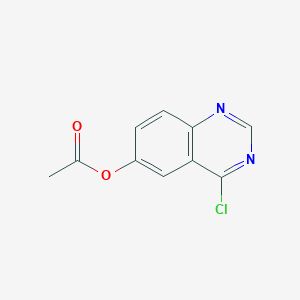
![4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole](/img/structure/B68582.png)
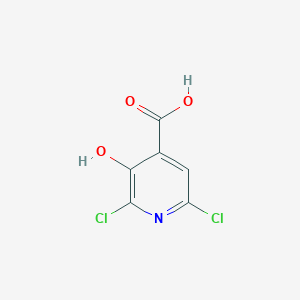
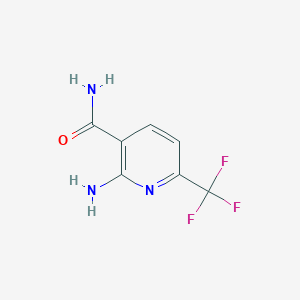
![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)
